3beta,5beta-Tetrahydro Norgestrel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

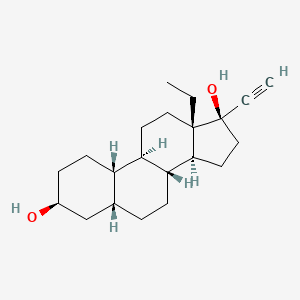

3beta,5beta-Tetrahydro Norgestrel is a chemical compound with the molecular formula C21H32O2 . It has a molecular weight of 316.5 g/mol . The compound is also known by other names such as 13-Ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol .

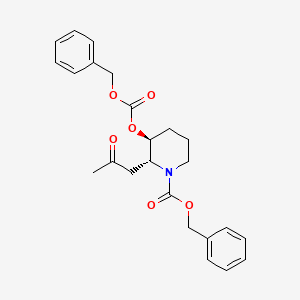

Molecular Structure Analysis

The IUPAC name for 3beta,5beta-Tetrahydro Norgestrel is (3S,5R,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

3beta,5beta-Tetrahydro Norgestrel has a molecular weight of 316.5 g/mol and a molecular formula of C21H32O2 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .Scientific Research Applications

Proteomics Research

“3beta,5beta-Tetrahydro Norgestrel” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or protein abundance in this context.

Oral Contraception

Norgestrel, a synthetic steroidal progestin, is used in combination with ethinyl estradiol for oral contraception . As a component of norgestrel, “3beta,5beta-Tetrahydro Norgestrel” plays a role in this application.

Prevention of Pregnancy

In addition to its use in oral contraception, norgestrel is also indicated for the prevention of pregnancy in women who elect to use this product as a method of contraception .

Treatment of Abnormal Uterine Bleeding

Norgestrel, in combination with ethinyl estradiol, is used to treat abnormal uterine bleeding . This suggests a potential application of “3beta,5beta-Tetrahydro Norgestrel” in this area.

Management of Dysmenorrhea

Dysmenorrhea, or painful menstruation, can be managed with a combination of norgestrel and ethinyl estradiol . This indicates another potential application of “3beta,5beta-Tetrahydro Norgestrel”.

Management of Endometriosis

Endometriosis, a condition where the tissue that normally lines the uterus grows outside the uterus, can be managed with a combination of norgestrel and ethinyl estradiol . This suggests a potential application of “3beta,5beta-Tetrahydro Norgestrel” in this area.

Treatment of Menorrhagia

Menorrhagia, or heavy menstrual bleeding, can be treated with a combination of norgestrel and ethinyl estradiol . This indicates another potential application of “3beta,5beta-Tetrahydro Norgestrel”.

Management of Polycystic Ovarian Syndrome

Polycystic ovarian syndrome, a hormonal disorder causing enlarged ovaries with small cysts on the outer edges, can be managed with a combination of norgestrel and ethinyl estradiol . This suggests a potential application of “3beta,5beta-Tetrahydro Norgestrel” in this area.

Mechanism of Action

properties

IUPAC Name |

(3S,5R,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14-19,22-23H,3,5-13H2,1H3/t14-,15+,16+,17-,18-,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHVTSMKEGKAHY-ZENBKHFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858460 |

Source

|

| Record name | (3S,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3beta,5beta-Tetrahydro Norgestrel | |

CAS RN |

19351-17-8 |

Source

|

| Record name | (3S,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)

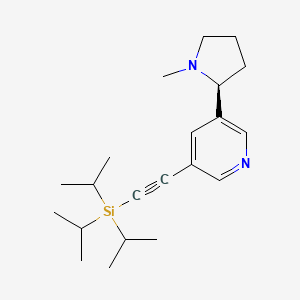

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)